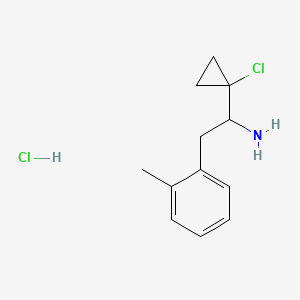
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride typically involves the following steps:
Formation of 1-Chlorocyclopropane: This can be achieved by the reaction of cyclopropane with chlorine gas under UV light.
Synthesis of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethanol: The 1-chlorocyclopropane is reacted with o-tolylmagnesium bromide (Grignard reagent) to form the corresponding alcohol.
Conversion to Amine: The alcohol is then converted to the amine using reagents such as thionyl chloride followed by ammonia.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethylamine.
Substitution: The chlorine atom on the cyclopropyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used under appropriate conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of cyclopropyl-containing amines on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Bromocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride
- 1-(1-Chlorocyclopropyl)-2-(p-tolyl)ethylamine hydrochloride
- 1-(1-Chlorocyclopropyl)-2-(m-tolyl)ethylamine hydrochloride
Uniqueness
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride is unique due to the presence of the o-tolyl group, which can influence its chemical properties and biological activity. The position of the tolyl group can affect the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Propriétés
Formule moléculaire |
C12H17Cl2N |
|---|---|
Poids moléculaire |
246.17 g/mol |
Nom IUPAC |
1-(1-chlorocyclopropyl)-2-(2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c1-9-4-2-3-5-10(9)8-11(14)12(13)6-7-12;/h2-5,11H,6-8,14H2,1H3;1H |
Clé InChI |
VCQIJDHOMIOYJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(C2(CC2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


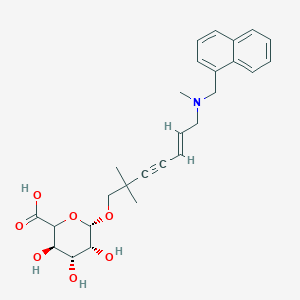

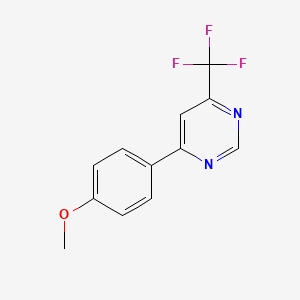


![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
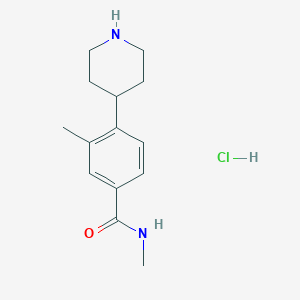


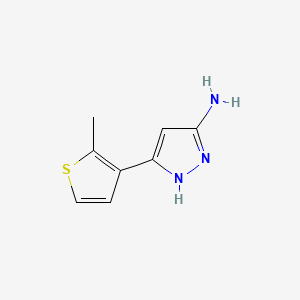
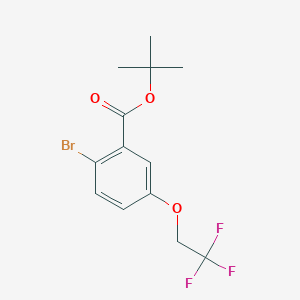
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)

